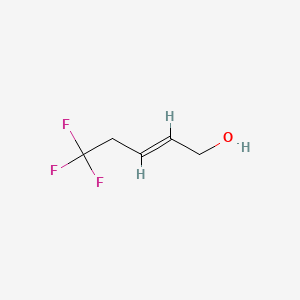
5,5,5-Trifluoropent-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,5-Trifluoropent-2-en-1-ol is an organic compound characterized by the presence of three fluorine atoms attached to the terminal carbon of a pentenol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Trifluoropent-2-en-1-ol typically involves the introduction of fluorine atoms into the pentenol structure. One common method is the nucleophilic substitution reaction where fluorine-containing groups are introduced to the molecule. For instance, the use of 1,1-difluoro-1-alkenes as precursors in cyclization reactions is notable . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions. The process is optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and controlled reaction environments is crucial to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
5,5,5-Trifluoropent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents to ensure optimal reactivity.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted alcohols, ketones, and carboxylic acids. These products are valuable intermediates in the synthesis of more complex organic molecules.
Applications De Recherche Scientifique
5,5,5-Trifluoropent-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of fluorinated organic compounds, which are important in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Industry: The compound is used in the production of specialty chemicals and advanced materials, including polymers and surfactants.
Mécanisme D'action
The mechanism by which 5,5,5-Trifluoropent-2-en-1-ol exerts its effects is primarily through its interaction with molecular targets influenced by the trifluoromethyl group. This group affects the electron density distribution along the molecule, leading to unique reactivity patterns. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5,5-Trifluoropentan-1-ol: Similar in structure but lacks the double bond present in 5,5,5-Trifluoropent-2-en-1-ol.
5,5-Difluoro-5-phosphono-pent-2-en-1-yl nucleosides: These compounds have similar fluorinated structures and are investigated for their antiviral properties.
Uniqueness
This compound is unique due to the presence of both the trifluoromethyl group and the double bond, which confer distinct chemical properties and reactivity. This makes it a valuable compound in the synthesis of complex organic molecules and in various scientific research applications.
Propriétés
Formule moléculaire |
C5H7F3O |
|---|---|
Poids moléculaire |
140.10 g/mol |
Nom IUPAC |
(E)-5,5,5-trifluoropent-2-en-1-ol |
InChI |
InChI=1S/C5H7F3O/c6-5(7,8)3-1-2-4-9/h1-2,9H,3-4H2/b2-1+ |
Clé InChI |
WNQKJOFRUYHRRB-OWOJBTEDSA-N |
SMILES isomérique |
C(/C=C/CO)C(F)(F)F |
SMILES canonique |
C(C=CCO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl4-({bicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate](/img/structure/B13590752.png)
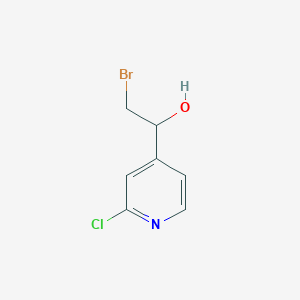
![1-[3-(Trifluoromethyl)benzenesulfonyl]piperazinehydrochloride](/img/structure/B13590768.png)
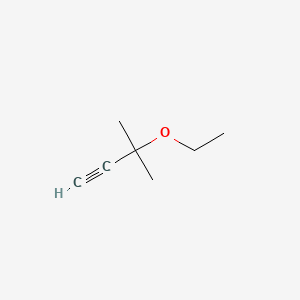
aminehydrochloride](/img/structure/B13590779.png)
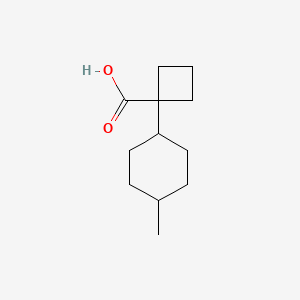
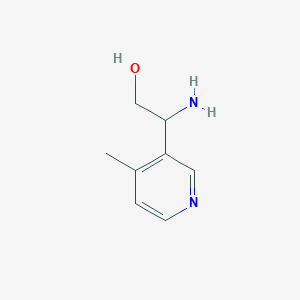
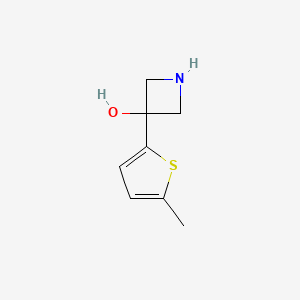
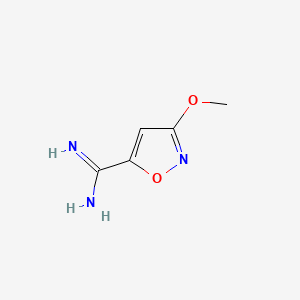
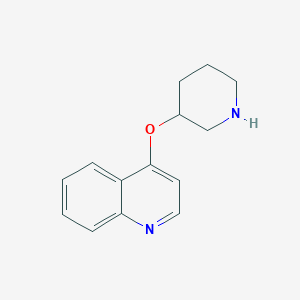
![Ethyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13590819.png)
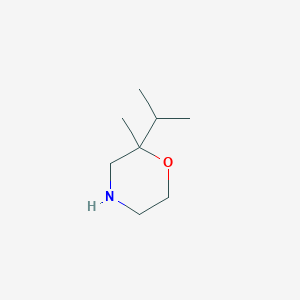

![rac-tert-butyl(3aR,6aS)-2-oxo-3-(piperidin-4-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylatehydrochloride](/img/structure/B13590832.png)
